2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
- Antioxidant, Antimicrobial, and Anticancer Properties : Benzaldehyde derivatives have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. For instance, compounds exhibiting significant antioxidant capacity, good antibacterial activity towards Bacillus subtilis, and high antifungal activity against Aspergillus niger were identified. Notably, certain derivatives showed significant cytotoxic activity against the breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).
Chemical Synthesis and Methodologies
Selective Ortho-Bromination : The selective palladium-catalyzed ortho-bromination of substituted benzaldoximes, leading to substituted 2-bromobenzaldehydes, demonstrates the utility of halogenated benzaldehydes in organic synthesis. This process underscores the relevance of such compounds in synthesizing structurally complex and functionalized organic molecules (Dubost et al., 2011).
Halo-phenolic Metabolites : Research into naturally occurring halo-benzaldehyde derivatives from the green alga Avrainvillea amadelpha revealed compounds with mild to weak cytotoxic activity against certain cancer cell lines and effective scavenged DPPH radical activity, highlighting the potential of halogenated benzaldehydes in the development of new antioxidants (Hawas et al., 2021).
Material Science and Polymer Chemistry
- Copolymerization : Halogenated benzaldehydes have been used in the synthesis of copolymers, demonstrating their utility in materials science for creating polymers with specific properties. These studies show how modifications to the benzaldehyde structure, including halogenation, can influence the physical and chemical properties of the resulting polymers (Soto et al., 2019).
Properties
IUPAC Name |
2-bromo-5-(2,2-difluoroethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-8-2-1-7(3-6(8)4-13)14-5-9(11)12/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCXPYCXMHZIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.